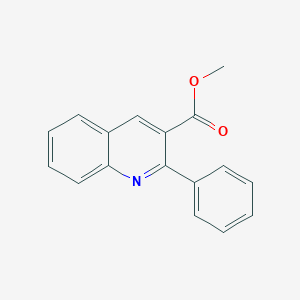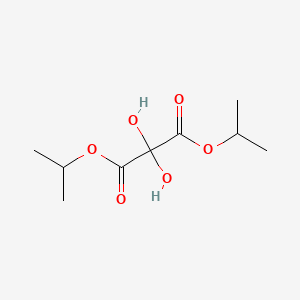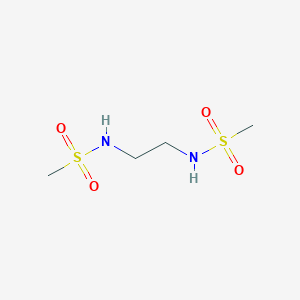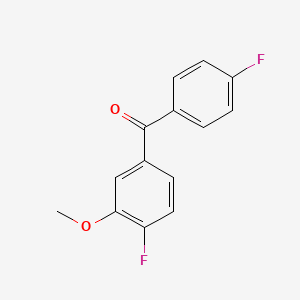
2,4-Difluoro-3,5-dimethoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Difluoro-3,5-dimethoxybenzaldehyde is an organic compound with the molecular formula C9H8F2O3 and a molecular weight of 202.16 g/mol . It is a derivative of benzaldehyde, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by fluorine atoms, and the hydrogen atoms at positions 3 and 5 are replaced by methoxy groups. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-3,5-dimethoxybenzaldehyde typically involves the fluorination of 3,5-dimethoxybenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced into the benzene ring using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Difluoro-3,5-dimethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 2,4-Difluoro-3,5-dimethoxybenzoic acid.
Reduction: 2,4-Difluoro-3,5-dimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,4-Difluoro-3,5-dimethoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4-Difluoro-3,5-dimethoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Difluoro-4-hydroxybenzylidene imidazolinone: A fluorophore used in biochemical studies.
3,5-Dimethoxybenzaldehyde: A precursor in the synthesis of various organic compounds.
Uniqueness
2,4-Difluoro-3,5-dimethoxybenzaldehyde is unique due to the specific arrangement of fluorine and methoxy groups on the benzene ring, which imparts distinct chemical and physical properties. The presence of fluorine atoms enhances its reactivity and potential biological activity compared to non-fluorinated analogs.
Propriétés
Formule moléculaire |
C9H8F2O3 |
|---|---|
Poids moléculaire |
202.15 g/mol |
Nom IUPAC |
2,4-difluoro-3,5-dimethoxybenzaldehyde |
InChI |
InChI=1S/C9H8F2O3/c1-13-6-3-5(4-12)7(10)9(14-2)8(6)11/h3-4H,1-2H3 |
Clé InChI |
ZEMODXAQXRVIOV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C(=C1)C=O)F)OC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-bromo-N-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12835963.png)

![2-(3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl)-3-(2-morpholinoethyl)thiazolidin-4-one](/img/structure/B12835977.png)
![N-Cyclopentyl-2-[[2-(4-Fluorophenyl)-8-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12835979.png)
![(3AR,8aS)-2-(4-methoxypyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B12835980.png)
![[3R-[3A,4A,5B(S*)]]-5-(1-Carboxy-1-phosphonoethoxy)-4-hydroxy-3-(phosphonooxy)-1-cyclohexene-1-carboxylic acid](/img/structure/B12835981.png)
![Pyrido[2,3-c]pyridazin-4(1h)-one](/img/structure/B12835986.png)



